molecular formula C25H21N5O3S2 B389312 ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B389312
M. Wt: 503.6g/mol
InChI Key: UMYGLZPKAMQEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, a thiophene ring, and various functional groups, makes it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazinoindole core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as iron, and disrupt their function in biological systems. This can lead to the inhibition of enzymes that require metal ions for their activity, ultimately affecting cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is unique due to its combination of a triazinoindole core, a thiophene ring, and various functional groups. This unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H21N5O3S2

Molecular Weight

503.6g/mol

IUPAC Name

ethyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H21N5O3S2/c1-3-33-24(32)17-13-19(15-9-5-4-6-10-15)35-23(17)26-20(31)14-34-25-27-22-21(28-29-25)16-11-7-8-12-18(16)30(22)2/h4-13H,3,14H2,1-2H3,(H,26,31)

InChI Key

UMYGLZPKAMQEKM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3

Origin of Product

United States

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